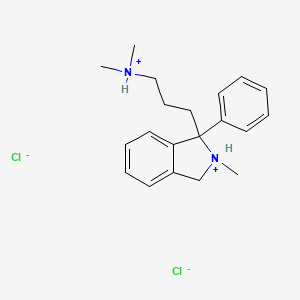

Isoindoline, 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is an organic compound with a complex structure that includes an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

-

A tertiary amine (dimethylaminopropyl group) prone to protonation or alkylation.

-

A phenyl-substituted isoindoline core with potential aromatic substitution reactivity.

-

A methyl group at position 2 and a dihydrochloride counterion , which may influence solubility and acid-base behavior.

| Functional Group | Reactivity Profile |

|---|---|

| Tertiary amine | Protonation under acidic conditions; possible quaternization with alkyl halides. |

| Aromatic system | Electrophilic substitution (e.g., nitration, halogenation) if activated positions exist. |

| Dihydrochloride salt | Enhanced water solubility; dissociation in polar solvents. |

Hypothetical Reaction Pathways

Based on structural analogs and functional groups:

Acid-Base Reactions

-

Deprotonation : The dimethylaminopropyl group may lose protons under strong basic conditions, reverting to the free base form.

[Compound]Cl2+2NaOH→[Free base]+2NaCl+2H2O

Nucleophilic Substitution

-

The tertiary amine could act as a nucleophile in reactions with electrophiles (e.g., alkyl halides):

R-X+[Compound]→R-N+(CH3)2-[Intermediate]+HCl

Aromatic Modifications

-

Electrophilic attack on the phenyl or isoindoline ring systems (e.g., nitration, sulfonation) if steric hindrance from substituents permits.

Research Gaps and Limitations

-

No experimental studies or reaction mechanisms for this specific compound were identified in peer-reviewed literature or patents .

-

Publicly accessible databases (e.g., PubChem, Reaxys) lack reaction entries for CID 25390.

Recommendations for Further Study

To elucidate the reactivity of this compound:

-

Conduct acid-base titration to assess pKa values of the tertiary amine.

-

Explore alkylation/quaternization with methyl iodide or benzyl chloride.

-

Perform HPLC/MS stability studies under varied pH and temperature conditions.

Scientific Research Applications

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium dichloride is unique due to its specific structural features and the resulting chemical properties

Biological Activity

Isoindoline derivatives, particularly 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

Chemical Structure and Synthesis

Isoindoline compounds are characterized by their unique bicyclic structure, which allows for various substitutions that can enhance their biological activity. The specific compound in focus features a dimethylaminopropyl side chain and a methyl-phenyl group, which contribute to its pharmacological profile. Recent studies have synthesized various isoindoline derivatives, exploring their potential through structure-activity relationship (SAR) analyses.

Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit promising antimicrobial properties. In one study, compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibition zones were comparable to that of gentamicin, a standard antibiotic, suggesting that these compounds could serve as effective alternatives in treating bacterial infections .

Table 1: Antimicrobial Activity of Isoindoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| 1 | E. coli | 15 | 10 |

| 2 | S. aureus | 18 | 8 |

| 3 | L. tropica | 20 | 0.0478 |

Anticancer Activity

Isoindoline derivatives have shown significant anticancer effects across various cancer cell lines. A series of studies reported that these compounds induced apoptosis in cancer cells and arrested the cell cycle at different phases. For instance, certain isoindoline derivatives exhibited IC50 values ranging from 2.1 to 7.4 µM against acetylcholinesterase (AChE), indicating potential for neuroprotective applications alongside anticancer properties .

Table 2: Anticancer Activity of Isoindoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Caco-2 | 5.0 | Apoptosis induction |

| B | HCT-116 | 4.5 | Cell cycle arrest (G0/G1 phase) |

| C | PC12 | 6.0 | Neuroprotection against H2O2 |

Neuroprotective Effects

Isoindoline derivatives have been evaluated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. Some compounds demonstrated potent inhibition of AChE, with IC50 values significantly lower than traditional drugs like rivastigmine . This inhibition is critical as it enhances acetylcholine levels in the brain, potentially alleviating cognitive deficits associated with Alzheimer’s.

Table 3: AChE Inhibitory Activity of Isoindoline Derivatives

| Compound | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| Compound A | 2.1 | Rivastigmine (5.0) |

| Compound B | 3.5 | Donepezil (4.0) |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of isoindoline derivatives:

- Antileishmanial Activity : One study found that a specific isoindoline derivative was highly effective against Leishmania tropica, outperforming standard treatments like Glucantime with an IC50 of just 0.0478 µM .

- Anti-inflammatory Effects : Isoindoline derivatives have also been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .

- Neuroprotection : Molecular docking studies indicated that isoindoline derivatives could effectively bind to key targets involved in neuroprotection, providing insights into their mechanisms of action against oxidative stress-induced neuronal death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing isoindoline derivatives such as 1-(3-dimethylaminopropyl)-2-methyl-1-phenyl-, dihydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aldehydes and isoindoline precursors. For example, describes a protocol where 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with indolecarbaldehyde in ethanol under basic conditions (NaOH) to form chalcone derivatives. This method can be adapted by substituting the aldehyde component with 3-dimethylaminopropyl phenyl derivatives. Purification via silica gel chromatography (e.g., PE/EtOAc solvent systems) and characterization using NMR (¹H/¹³C) and IR spectroscopy are critical steps .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the presence of aromatic protons (6.5–8.5 ppm) and aliphatic chains (e.g., dimethylaminopropyl groups at 2.2–3.0 ppm). ¹³C NMR resolves carbonyl and quaternary carbons (e.g., isoindoline-dione carbonyls at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially for detecting byproducts from incomplete reactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The dihydrochloride salt form enhances water solubility, making it suitable for biological assays. Stability tests should include:

- pH-dependent degradation studies : Use buffers (pH 4–9) and monitor via HPLC.

- Light and temperature sensitivity : Store in amber vials at –20°C for long-term stability. emphasizes avoiding aqueous solutions for prolonged periods to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing this compound under varying conditions?

- Methodological Answer : Apply factorial design (e.g., 2³ design) to evaluate variables:

- Temperature (25°C vs. reflux),

- Catalyst concentration (e.g., NaOH molarity),

- Reaction time (24–72 hours).

Statistical tools (ANOVA) can identify significant factors. highlights this approach for minimizing trial runs and maximizing efficiency .

Q. What mechanisms underlie the biological activity of isoindoline derivatives, and how can they be validated experimentally?

- Methodological Answer :

- Cholinesterase inhibition assays : Adapt protocols from , which tested isoindoline-dione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method.

- Molecular docking studies : Use software (e.g., AutoDock) to model interactions between the compound’s dimethylaminopropyl group and enzyme active sites.

- Cell-based assays : Measure cytotoxicity (e.g., MTT assay) in neuronal cell lines to assess therapeutic potential .

Q. How should conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed cell lines, reagent batches).

- Meta-analysis : Compare results across studies (e.g., ’s marine alkaloid data) to identify trends in structure-activity relationships.

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzyme assays are inconsistent) .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Continuous flow chemistry : Reduces side reactions by controlling residence time and temperature.

- Membrane separation technologies : (CRDC RDF2050104) recommends nanofiltration for purifying amine-containing compounds.

- Process analytical technology (PAT) : Implement inline HPLC monitoring to detect impurities in real-time .

Properties

CAS No. |

10565-86-3 |

|---|---|

Molecular Formula |

C20H28Cl2N2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

dimethyl-[3-(2-methyl-1-phenyl-2,3-dihydroisoindol-2-ium-1-yl)propyl]azanium;dichloride |

InChI |

InChI=1S/C20H26N2.2ClH/c1-21(2)15-9-14-20(18-11-5-4-6-12-18)19-13-8-7-10-17(19)16-22(20)3;;/h4-8,10-13H,9,14-16H2,1-3H3;2*1H |

InChI Key |

NKGDBNZWJKTIEF-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+]1CC2=CC=CC=C2C1(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.